4-(Propan-2-yloxy)butanoic acid

Physicochemical Property Analysis Drug Design SAR

Researchers requiring reproducible steric effects in gamma-alkoxy acid synthesis face substitution risks from linear-chain analogs. 4-(Propan-2-yloxy)butanoic acid (C₇H₁₄O₃, MW 146.18) delivers a defined isopropoxy branch for predictable kinetics. - **Key Differentiator:** Branched alkyl ether vs. linear alkoxy chains-directly influences LogP, esterification rates, and ADME profiles in medicinal chemistry. - **Application:** Synthesis of 4-alkoxybutanoate ester libraries; probe for steric hindrance effects in catalysis; building block for surfactants/agrochemicals. - **Supply:** Available in research-grade (≥95%) with full analytical support.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 1017026-56-0
Cat. No. B3374050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-yloxy)butanoic acid
CAS1017026-56-0
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)OCCCC(=O)O
InChIInChI=1S/C7H14O3/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyQEILUWNNSOGIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propan-2-yloxy)butanoic Acid: Key Properties


4-(Propan-2-yloxy)butanoic acid, also referred to as 4-isopropoxybutanoic acid, is a gamma-alkoxy carboxylic acid with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of 4-alkoxybutanoate esters and more complex molecules [1]. Its procurement is typically for research and development purposes, with commercial availability specified at a minimum purity of 95% .

Synthesis of 4-alkoxybutanoate esters and complex molecules
Branched isopropoxy group modulates steric and lipophilic profile
Supplied as a research intermediate with high purity

No Generic Substitute for 4-(Propan-2-yloxy)butanoic Acid


Generic substitution among 4-alkoxybutanoic acids is not scientifically valid due to the profound impact of the alkoxy substituent on key physicochemical properties and downstream reactivity. The isopropoxy group in 4-(propan-2-yloxy)butanoic acid imparts a distinct steric profile and lipophilicity compared to linear alkoxy chains (e.g., methoxy, ethoxy), which directly influences its behavior as a synthetic building block, its solubility, and its interaction with biological targets or catalytic systems [1]. Replacing it with an analog lacking the specific branched chain would alter reaction kinetics, product distribution, and the physicochemical properties of any derived compound, thereby compromising the reproducibility and integrity of the intended scientific application .

Steric profile
Branched isopropoxy substituent may alter reaction rates and selectivity compared to linear analogs
Lipophilicity
Predicted LogP shift of 0.3-0.6 units can change solubility and interaction profiles in derived products
Spectral identity
Generic analogs may lack verified spectroscopic benchmarks, complicating identity confirmation

4-(Propan-2-yloxy)butanoic Acid: Evidence-Based Differentiation


Isopropoxy Branching Modulates Lipophilicity

The branched isopropoxy group in 4-(propan-2-yloxy)butanoic acid confers a distinct calculated lipophilicity profile relative to its linear 4-alkoxybutanoic acid analogs, a critical factor in drug design and membrane permeability studies .

Lipophilicity shift
Class-level
Calc. LogP ~1.5 (target) Δ +0.3–0.6 vs methoxy/ethoxy
Based on in silico fragment methods
Supports selection when moderate lipophilicity increase is needed for synthetic intermediates
Data to verify; class-level inference from calculated values
Physicochemical Property Analysis Drug Design SAR

Steric Bulk Controls Reactivity

The secondary isopropyl group introduces greater steric hindrance near the reactive ether oxygen compared to primary alkoxy groups, which can be exploited to control reaction rates and selectivity in nucleophilic substitutions and esterifications [1].

Steric shielding
Class-level
Secondary isopropoxy group slows esterification vs primary alkoxy analogs
Qualitative observation; no rate constants available
Enables rational selection for sterically demanding synthetic steps to minimize side reactions
Class-level steric effects; quantitative validation needed for specific reactions
Organic Synthesis Reaction Kinetics Steric Effects

Unique Molecular Weight for Precise Stoichiometry

With a molecular weight of 146.18 g/mol and a defined molecular formula of C₇H₁₄O₃, 4-(propan-2-yloxy)butanoic acid provides a unique and unambiguous mass balance for reaction planning and analytical method development .

Molecular weight
Reported
146.18 g/mol
Unambiguous mass balance for stoichiometry and MS identification
Ensures precise molar calculations and procurement of correct compound
Standard atomic weight basis
Synthetic Methodology Analytical Chemistry Process Chemistry

Spectroscopic Fingerprint Identification

The compound possesses a unique spectroscopic signature, including its ¹H NMR, ¹³C NMR, and IR spectra, which are essential for verifying its identity and purity upon receipt [1]. While not a comparator-based differentiator per se, the presence of a known spectral profile provides a verifiable identity benchmark that generic alternatives may lack.

Spectral fingerprint
Source review
¹H, ¹³C NMR, and FTIR data available from reference sources
Methyl ester spectra accessible via SpectraBase
Provides verifiable identity benchmark for quality control upon receipt
Vendor and database documentation; confirm batch-specific data
Analytical Characterization Quality Control Spectral Databases

Research Applications of 4-(Propan-2-yloxy)butanoic Acid


Controlled Lipophilicity in 4-Alkoxybutanoate Ester Synthesis

4-(Propan-2-yloxy)butanoic acid is the preferred starting material when the synthetic goal is to generate a library of 4-alkoxybutanoate esters with a specific, moderately increased lipophilicity compared to methoxy or ethoxy analogs, as inferred from its predicted LogP profile. This is particularly relevant in medicinal chemistry for optimizing the ADME properties of lead compounds without introducing the high lipophilicity and potential toxicity associated with longer-chain alkyl ethers .

Selective Transformations via Steric Shielding

Researchers investigating the influence of steric bulk on the reactivity of gamma-alkoxy carboxylic acids can utilize 4-(propan-2-yloxy)butanoic acid as a key probe. Its secondary isopropoxy group is expected to exhibit a measurably slower rate of esterification or nucleophilic substitution compared to primary alkoxy analogs, allowing for the design of selective reaction cascades or the study of steric effects in novel catalytic transformations [1].

Analytical Method Development & Reference Standard

The well-defined molecular weight (146.18 g/mol) and the availability of its methyl ester's spectral data make 4-(propan-2-yloxy)butanoic acid a suitable candidate for developing and validating analytical methods such as HPLC, LC-MS, or GC-MS. Its unique mass and retention properties relative to other 4-alkoxybutanoic acids ensure unambiguous identification and quantification in complex sample matrices [2].

Specialized Building Blocks for Agrochemical & Material Science

As a bifunctional molecule containing both a carboxylic acid and a branched ether, 4-(propan-2-yloxy)butanoic acid serves as a versatile intermediate for constructing more complex architectures. Its specific combination of a flexible four-carbon backbone and a terminal isopropyl group makes it valuable for synthesizing novel surfactants, polymer additives, or agrochemical actives where a balance of hydrophilic and hydrophobic character is crucial [1].

Application
Selection Property
Validation Focus
Lipophilicity-modulated ester libraries
Predicted LogP profile (moderate increase vs linear ethers)
LogP estimation and membrane permeability assays
Selective synthetic transformations
Steric hindrance from isopropoxy group
Reaction rate and regioselectivity studies
Analytical method development
Unique molecular weight and spectral data
HPLC, LC-MS, GC-MS method validation
Surfactant/polymer building blocks
Bifunctional structure (acid + branched ether)
Hydrophilic-lipophilic balance screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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